5-Ethyl-5-methyldecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-methyldecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKCQZZZVWWCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938325 |

Source

|

| Record name | 5-Ethyl-5-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-74-2 |

Source

|

| Record name | 5-Ethyl-5-methyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethyl-5-methyldecane chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 5-Ethyl-5-methyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a saturated branched alkane. The information is intended for use in research, drug development, and other scientific applications where a thorough understanding of this compound's characteristics is essential.

Chemical Structure and Identification

This compound is a tertiary-substituted alkane with a decane (B31447) backbone. The ethyl and methyl groups are both attached to the fifth carbon atom.

IUPAC Name

Chemical Structure Diagram

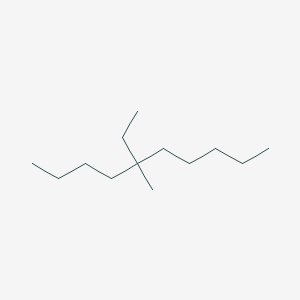

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₈ | [1][3] |

| Molecular Weight | 184.36 g/mol | [1][3] |

| CAS Registry Number | 17312-74-2 | [1][3] |

| Boiling Point | 219.7 °C at 760 mmHg | [3] |

| Density | 0.758 g/cm³ | [3] |

| Refractive Index | 1.425 | [3] |

| Flash Point | 83 °C | [3] |

| Vapor Pressure | 0.174 mmHg at 25 °C | [3] |

| SMILES | CCCCCCC(C)(CC)CCC | [4][5] |

| InChI | InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3 | [1][3] |

| InChIKey | METKCQZZZVWWCD-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Detailed methodologies for the determination of key chemical and physical properties of this compound are provided below. These protocols are based on standard analytical techniques for long-chain branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound by identifying the chemical environment of each carbon and hydrogen atom.

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Experimental Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Sample Preparation: A 20-30 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Experimental Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 250 ppm

-

-

Data Processing: The FID is processed with a line broadening of 1 Hz and Fourier transformed. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.

-

Sample Preparation: A 1 mg/mL solution of this compound is prepared in hexane.

-

Instrumentation: A standard GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-300

-

Determination of Physical Properties

The boiling point is determined using a Thiele tube to ensure uniform heating.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample vial, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of this compound is placed in the sample vial.

-

The capillary tube is placed in the sample vial with the open end down.

-

The vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

-

The density is determined by measuring the mass of a known volume of the substance.

-

Apparatus: A calibrated pycnometer (e.g., 25 mL), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C) until thermal equilibrium is reached.

-

The pycnometer is removed, dried, and weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the structural confirmation and purity analysis of this compound.

References

Synthesis pathways for 5-Ethyl-5-methyldecane

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-5-methyldecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for the tertiary alkane, this compound. The synthesis is conceptualized as a two-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by a deoxygenation step to yield the final alkane. This document outlines two viable routes for the initial Grignard reaction, provides detailed, adaptable experimental protocols for each synthetic step, and presents expected quantitative data in a clear, tabular format. All logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a branched, long-chain alkane. The synthesis of such unsymmetrical tertiary alkanes presents a challenge for traditional methods like the Wurtz reaction, which is more suited for symmetrical alkanes and often results in a mixture of products when applied to unsymmetrical targets. A more controlled and efficient approach involves the formation of a tertiary alcohol with the desired carbon skeleton, followed by the removal of the hydroxyl group. This guide details a robust two-step strategy employing a Grignard reaction followed by a Barton-McCombie deoxygenation to afford this compound.

Proposed Synthesis Pathways

The overall strategy for the synthesis of this compound involves two key transformations:

-

Formation of a Tertiary Alcohol: A Grignard reaction is employed to create the C13 carbon backbone and the tertiary alcohol functional group. Two plausible retrosynthetic disconnections of the target intermediate, 5-ethyl-5-methyldecanol, are considered.

-

Deoxygenation: The tertiary alcohol is then reduced to the corresponding alkane.

Spectroscopic Analysis of 5-Ethyl-5-methyldecane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 5-Ethyl-5-methyldecane. Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound (C13H28, Molecular Weight: 184.36 g/mol ) is a saturated hydrocarbon.[1][2][3][4] The structural elucidation and confirmation of such branched alkanes are crucial in various fields, including organic synthesis, geochemistry, and the analysis of petroleum products. Spectroscopic techniques are the primary methods for the unambiguous identification and characterization of these molecules. This guide presents a summary of the expected spectroscopic data for this compound.

Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | t | 6H | a, h |

| ~1.26 | m | 16H | b, c, d, e, f, g |

| ~1.26 | q | 4H | i, j |

| ~0.83 | s | 3H | k |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~32.0 | CH₂ | - |

| ~30.0 | CH₂ | - |

| ~29.7 | CH₂ | - |

| ~29.4 | CH₂ | - |

| ~23.0 | CH₂ | - |

| ~14.1 | CH₃ | - |

| ~36.5 | C (quaternary) | C5 |

| ~25.0 | CH₃ | C5-CH₃ |

| ~8.0 | CH₃ | Ethyl-CH₃ |

| ~30.0 | CH₂ | Ethyl-CH₂ |

Note: Predicted NMR data was generated using online spectroscopic prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions arising from C-H stretching and bending vibrations.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Intensity |

| 2950-2850 | C-H Stretch | Strong |

| 1470-1450 | C-H Bend (Scissoring) | Medium |

| 1370-1350 | C-H Rock (Methyl) | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes leads to characteristic fragmentation patterns. Cleavage is favored at the branching point to form more stable carbocations.[5][6][7][8][9]

Expected Mass Spectrometry Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 184 is expected to be of very low abundance or absent in the mass spectrum of this highly branched alkane.[6][7][8]

-

Major Fragments: The fragmentation of this compound is dominated by cleavage at the quaternary carbon (C5). The loss of the largest alkyl groups is generally favored.[6][9]

-

Loss of a pentyl radical (C₅H₁₁•): This would result in a fragment ion at m/z = 113.

-

Loss of a butyl radical (C₄H₉•): This would result in a fragment ion at m/z = 127.

-

Loss of an ethyl radical (C₂H₅•): This would lead to a fragment at m/z = 155.

-

Loss of a methyl radical (CH₃•): This would produce a fragment at m/z = 169.

-

-

Prominent Peaks: The most abundant fragment ions (base peak) are often the smaller, more stable carbocations. For this compound, prominent peaks are expected at:[1]

-

m/z = 57 (C₄H₉⁺): Represents a butyl cation.

-

m/z = 71 (C₅H₁₁⁺): Represents a pentyl cation.

-

m/z = 43 (C₃H₇⁺): Represents a propyl cation.

-

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alkane sample such as this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of at least 1 second.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the low natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

Materials:

-

This compound sample (a few drops)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or hexane)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and cleaning with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any potential impurities and obtain its mass spectrum.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane) for dilution

-

GC vials with caps

-

Microsyringe for injection

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity solvent.

-

Transfer the solution to a GC vial.

-

Set the GC-MS instrument parameters. A typical setup for alkane analysis would be:

-

GC Inlet: Split/splitless injector, with a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Interface: Transfer line temperature of 280°C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV, with a source temperature of 230°C.

-

MS Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

-

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be obtained by selecting the corresponding chromatographic peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C13H28 | CID 28473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Decane, 5-ethyl-5-methyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 5-Ethyl-5-methyldecane: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-5-methyldecane is a saturated branched alkane with the chemical formula C13H28. As a hydrocarbon, it is a nonpolar compound with applications as a research chemical, in organic synthesis, and as a reference standard in analytical chemistry.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by generalized experimental methodologies for their determination.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below. This data is essential for its application in various scientific and industrial settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈ | [4][5][6][7][8][9] |

| Molecular Weight | 184.36 g/mol | [4][5][6][7] |

| CAS Number | 17312-74-2 | [4][5][6][7] |

| Appearance | Neat (liquid) | [10] |

| Density | 0.758 g/cm³ | [4] |

| Boiling Point | 219.7 °C at 760 mmHg | [4] |

| Refractive Index | 1.425 | [4] |

| Flash Point | 83 °C | [4] |

| Vapor Pressure | 0.174 mmHg at 25°C | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹³C NMR | Spectra available for analysis of carbon framework. | [5] |

| Mass Spectrometry (GC-MS) | Fragmentation patterns available for structural elucidation. | [5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available for functional group analysis. | [5] |

Chemical Characteristics

This compound, as a saturated alkane, is a relatively inert compound. Its chemical reactivity is characterized by the following:

-

Combustion: Like other alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water.

-

Halogenation: It can react with halogens under UV light via a free-radical mechanism.

-

Stability: It is a stable compound under normal conditions.

Due to its classification as a saturated aliphatic hydrocarbon, this compound is not expected to be involved in biological signaling pathways. No literature was found to suggest any such activity.

Experimental Protocols

Boiling Point Determination (Capillary Method)

The capillary method is a common and efficient way to determine the boiling point of a liquid.[11]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or an oil bath.[3] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][11]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.[12]

-

Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately measured.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid, ensuring no air bubbles are present, and its mass is measured again.

-

Volume Determination: The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as water.

-

Calculation: The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is used to measure the refractive index of liquids.[2][13]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus and aligned with the crosshairs. The refractive index is then read from the scale.[7]

-

Temperature Control: The temperature is controlled and recorded as the refractive index is temperature-dependent.[7][13]

Spectroscopic Analysis

¹³C NMR Spectroscopy:

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).[4]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and a proton-decoupled ¹³C NMR spectrum is acquired.[4][14]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).[4]

Mass Spectrometry (GC-MS):

-

Sample Introduction: The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

Ionization: The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), forming a molecular ion and various fragment ions.[15]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).[15]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern of alkanes typically shows a series of peaks corresponding to the loss of alkyl groups.[16][17]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in an IR spectrometer, and an infrared beam is passed through it. The instrument records the frequencies at which the sample absorbs IR radiation.

-

Spectral Analysis: The resulting IR spectrum for an alkane will primarily show C-H stretching absorptions in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.[18][19]

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a liquid organic compound like this compound.

Caption: General workflow for the physicochemical characterization of a liquid organic compound.

References

- 1. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]

- 11. jove.com [jove.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ch.ic.ac.uk [ch.ic.ac.uk]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. uobabylon.edu.iq [uobabylon.edu.iq]

- 19. orgchemboulder.com [orgchemboulder.com]

Uncharted Territory: The Biological Activity of 5-Ethyl-5-methyldecane Remains Largely Unexplored

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the biological activity of the branched-chain alkane, 5-Ethyl-5-methyldecane. Despite its identification in the medicinal plant Magnolia officinalis, there is a notable absence of dedicated pharmacological, toxicological, or metabolic studies on this specific compound. This lack of empirical data currently prevents a detailed understanding of its potential interactions with biological systems.

Currently, information on this compound is predominantly limited to its chemical and physical properties, cataloged in databases such as PubChem and the NIST WebBook. It is classified as a saturated aliphatic hydrocarbon and is commercially available as a research chemical for organic synthesis and as a reference standard. While its presence has been reported in Magnolia officinalis[1][2], a plant with a long history in traditional medicine, the specific contribution, if any, of this compound to the plant's therapeutic effects has not been investigated.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data means that any potential biological activity, whether therapeutic or toxic, is entirely unknown. This stands in contrast to other natural compounds which have been the subject of extensive research.

General Considerations for Branched Alkanes

In the broader context of hydrocarbon biology, the metabolic fate of branched alkanes has been primarily studied in microorganisms, where they can be utilized as carbon sources through various oxidative pathways. The biodegradation of branched alkanes is a key process in the environmental breakdown of petroleum products[3][4][5]. However, the direct relevance of these microbial metabolic pathways to mammalian systems is limited.

Generally, long-chain alkanes are considered to have low chemical reactivity. Their biological effects, if any, are often related to their physical properties, such as their ability to interact with and disrupt cell membranes. The toxicological profiles of different alkanes can vary depending on their chain length and branching.

The Path Forward: A Call for Investigation

Given the complete lack of specific biological data for this compound, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or diagrams of signaling pathways. The foundational research to inform such a document has not yet been conducted.

The following logical workflow illustrates the necessary steps to begin characterizing the biological activity of this compound.

Caption: A conceptual workflow for the initial biological characterization of an unstudied compound like this compound.

The scientific community is encouraged to undertake foundational research to fill this knowledge void. Such studies would be the first step in determining whether this compound is a biologically inert molecule or a compound with novel pharmacological or toxicological properties worthy of further investigation.

References

- 1. This compound | C13H28 | CID 28473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Scant Presence of 5-Ethyl-5-methyldecane in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence and sources of the branched alkane, 5-Ethyl-5-methyldecane. While scientific literature on this specific compound is sparse, existing database entries point towards a singular plant source. This document provides a comprehensive overview of its known origin, alongside detailed, generalized experimental protocols for the extraction, identification, and quantification of similar branched alkanes from plant matrices. The methodologies and workflows presented herein are designed to equip researchers with the necessary tools to investigate and expand upon the limited knowledge of this compound.

Natural Occurrence of this compound

To date, the natural presence of this compound has been reported in a single plant species, Magnolia officinalis.[1] This information is cataloged in chemical and natural product databases, including PubChem and the LOTUS database. However, a thorough review of the available scientific literature did not yield the original research paper that identified this compound. Consequently, quantitative data regarding its concentration in Magnolia officinalis is not publicly available.

| Compound Name | Natural Source | Family | Plant Part | Quantitative Data |

| This compound | Magnolia officinalis | Magnoliaceae | Not Specified | Not Available in Reviewed Literature |

Experimental Protocols for the Analysis of Branched Alkanes from Plant Material

The following is a detailed, generalized protocol for the extraction, identification, and quantification of branched alkanes such as this compound from plant tissues. This protocol is a composite of established methods for the analysis of plant-derived hydrocarbons.

Sample Preparation

-

1.1. Collection and Drying: Collect fresh plant material (e.g., leaves, bark, roots). Clean the material of any debris and dry it to a constant weight. Lyophilization (freeze-drying) or oven drying at a low temperature (e.g., 40-50°C) are common methods to prevent the loss of volatile and semi-volatile compounds.

-

1.2. Grinding: Grind the dried plant material into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.

Extraction of Lipids

-

2.1. Solvent Selection: Non-polar solvents are used to extract lipids, including alkanes. Dichloromethane (DCM) or a mixture of DCM and methanol (B129727) (e.g., 9:1 v/v) are effective. Hexane (B92381) can also be used.

-

2.2. Extraction Method:

-

Soxhlet Extraction: A classical and thorough method. Place the powdered plant material in a thimble and extract with the chosen solvent for several hours (e.g., 6-8 hours).

-

Accelerated Solvent Extraction (ASE): A more rapid and automated method that uses elevated temperatures and pressures to increase extraction efficiency.

-

Ultrasonic-Assisted Extraction (UAE): Macerate the sample in the solvent and place it in an ultrasonic bath for a specified period (e.g., 30-60 minutes).

-

Fractionation and Purification

-

3.1. Saponification: To remove fatty acids and esters, the total lipid extract can be saponified by refluxing with a solution of potassium hydroxide (B78521) in methanol (e.g., 0.5 M KOH in MeOH).

-

3.2. Liquid-Liquid Extraction: After saponification, add water to the extract and perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the neutral (non-saponifiable) fraction, which contains the alkanes.

-

3.3. Column Chromatography:

-

Pack a glass column with activated silica (B1680970) gel.

-

Apply the concentrated neutral fraction to the top of the column.

-

Elute the hydrocarbon fraction (containing the alkanes) with a non-polar solvent such as hexane. More polar compounds will be retained on the silica gel.

-

Identification and Quantification

-

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary tool for identifying and quantifying alkanes.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbons.

-

GC Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute the long-chain alkanes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectra can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification. Branched alkanes will produce characteristic fragmentation patterns.

-

-

4.2. Identification:

-

Compare the mass spectrum of the unknown peak with the spectra in the MS library.

-

Confirm the identification by comparing the retention time and mass spectrum with that of an authentic standard of this compound, if available.

-

-

4.3. Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Add a known amount of an internal standard (e.g., a long-chain n-alkane not present in the sample) to both the sample extracts and the calibration standards before GC-MS analysis.

-

Calculate the concentration of this compound in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

-

Visualizing the Workflow and Identification Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the analysis of this compound and the logical process for its identification.

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical process for the identification of this compound.

References

A Technical Guide to the Thermochemical Properties of Branched Alkanes: The Case of 5-Ethyl-5-methyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of branched alkanes, with a specific focus on 5-Ethyl-5-methyldecane. Given the limited availability of direct experimental thermochemical data for this specific long-chain branched alkane, this document emphasizes the established experimental and computational methodologies for determining such properties. This guide is intended to be a valuable resource for researchers and professionals in chemistry, chemical engineering, and drug development who require a deep understanding of the thermodynamic stability and behavior of complex hydrocarbons.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17312-74-2 | [1][2][3] |

| Molecular Formula | C₁₃H₂₈ | [1][2][4][5] |

| Molecular Weight | 184.36 g/mol | [1][2][6] |

| Boiling Point | 219.7 °C at 760 mmHg | [1] |

| Density | 0.758 g/cm³ | [1] |

| Refractive Index | 1.425 | [1] |

| Flash Point | 83 °C | [1] |

| Vapor Pressure | 0.174 mmHg at 25 °C | [1] |

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties such as enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) for complex branched alkanes like this compound relies on a combination of experimental techniques and computational models. Experimental data for alkanes with more than 10 carbon atoms is limited.[7][8]

Experimental Protocols

2.1.1. Calorimetry

Calorimetry is the primary experimental technique for measuring the enthalpy of combustion, from which the enthalpy of formation can be derived.

-

Principle: A precise amount of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding medium (typically water), and the temperature change is measured with high precision.

-

Apparatus: An isoperibol or adiabatic bomb calorimeter is typically used.

-

Procedure:

-

A weighed sample of the alkane is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed, purged of air, and pressurized with pure oxygen.

-

The bomb is placed in a container with a precisely known volume of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated based on the temperature rise and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

2.1.2. Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a powerful technique for determining the thermodynamic properties of solid surfaces, but it can also be adapted to study the adsorption thermodynamics of volatile compounds like alkanes.[9] This method is particularly useful for obtaining information about the Gibbs free energy and enthalpy of adsorption.[9]

-

Principle: In IGC, the material to be studied is the stationary phase within the chromatography column, and a well-characterized probe molecule (the alkane in this case) is injected as the mobile phase.[9] The retention time of the probe molecule is used to determine thermodynamic interaction parameters.

-

Procedure:

-

A column is packed with a solid stationary phase of known surface properties.

-

A carrier gas flows through the column at a controlled flow rate and temperature.

-

A small, precise amount of the branched alkane is injected into the carrier gas stream.

-

The time it takes for the alkane to travel through the column (the retention time) is measured by a detector.

-

By varying the column temperature and using a series of n-alkanes as references, the specific retention volume (Vn) can be calculated.

-

Thermodynamic properties such as the free energy of adsorption (ΔGₐ), enthalpy of adsorption (ΔHₐ), and entropy of adsorption (ΔSₐ) can be derived from the temperature dependence of the retention volume.[9]

-

Computational and Estimation Methods

Due to the challenges in obtaining experimental data for a vast number of isomers, computational and estimation methods are widely used.[7][8]

2.2.1. Group Contribution Methods

These are additive methods where the thermochemical properties of a molecule are estimated by summing the contributions of its constituent functional groups.[7][8] Benson's group additivity method is a well-known example.[8]

-

Principle: The method assumes that the properties of a larger molecule can be predicted by summing the known property values of its smaller, constituent parts. For branched alkanes, this involves identifying primary, secondary, tertiary, and quaternary carbon-centered groups and applying their established thermochemical values. Corrections for non-bonded interactions (e.g., gauche interactions) are often included to improve accuracy.

2.2.2. Quantum Chemistry Composite Protocols

High-level quantum chemical calculations can provide highly accurate thermochemical data. Methods like the WnX series have been developed for this purpose.[10]

-

Principle: These methods use a combination of different levels of theory and basis sets to approximate the exact solution of the Schrödinger equation for a molecule. By systematically accounting for electron correlation, basis set effects, and other contributions, it is possible to calculate thermochemical properties with high accuracy. The WnX protocols, for instance, can achieve accuracies of ~1.5–4 kJ/mol.[10]

2.2.3. Linear Regression and Machine Learning Models

More recent approaches utilize linear regression or machine learning to predict thermochemical properties, often using data from known molecules as a training set.[7][8]

-

Principle: These models establish a statistical relationship between structural features (like second-order groups that account for neighboring atom interactions) and the thermochemical properties of a molecule.[7][8] They can outperform traditional group contribution methods, especially for complex molecules where experimental data is scarce.[7][8]

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental and computational determination of thermochemical properties.

Caption: Experimental workflows for determining thermochemical properties.

Caption: Computational workflows for estimating thermochemical properties.

Relevance in Drug Development and Research

While branched alkanes like this compound are not typically active pharmaceutical ingredients, they serve as crucial components in drug formulation and manufacturing. They are often found as excipients, solvents, or as structural motifs in larger drug molecules. An understanding of their thermochemical properties is vital for:

-

Process Safety: Assessing the thermal stability and potential for runaway reactions during synthesis and purification.

-

Formulation Stability: Predicting the physical stability of formulations, as phase transitions and solubility are governed by thermodynamic principles.

-

Computational Modeling: Providing accurate parameters for molecular modeling and simulation studies that are essential in modern drug discovery to predict binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties.

References

- 1. This compound | 17312-74-2 [chemnet.com]

- 2. Decane, 5-ethyl-5-methyl- [webbook.nist.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [chembk.com]

- 6. This compound | C13H28 | CID 28473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. How to computationally calculate thermochemical properties objectively, accurately, and as economically as possible | Semantic Scholar [semanticscholar.org]

5-Ethyl-5-methyldecane CAS number and registry information

This technical guide provides a comprehensive overview of the chemical and physical properties, registry information, and potential synthetic routes for 5-Ethyl-5-methyldecane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Registry Information and Chemical Identifiers

This compound is a saturated, branched-chain alkane. Its fundamental registry information and chemical identifiers are summarized below.

| Identifier | Value | Citation |

| CAS Number | 17312-74-2 | [1][2][3] |

| Molecular Formula | C13H28 | [1][2] |

| Molecular Weight | 184.36 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCCCC(C)(CC)CCCC | [1][2] |

| InChI | InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3 | [1][2] |

| InChIKey | METKCQZZZVWWCD-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Citation |

| Density | 0.758 g/cm³ | |

| Boiling Point | 219.7 °C at 760 mmHg | |

| Flash Point | 83 °C | |

| Refractive Index | 1.425 | |

| Vapor Pressure | 0.174 mmHg at 25°C |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds. While full, high-resolution spectra for this compound require subscription access to specialized databases, key mass spectrometry data from the National Institute of Standards and Technology (NIST) database is publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) The PubChem entry for this compound lists GC-MS data from the NIST Mass Spectrometry Data Center.[1] The most prominent peaks in the mass spectrum are summarized below.

| m/z | Description |

| 57 | Top Peak |

| 71 | 2nd Highest Peak |

| 43 | 3rd Highest Peak |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Thumbnails and references to 13C NMR and vapor phase IR spectra are available on databases such as PubChem and SpectraBase.[1][4] However, detailed experimental parameters such as solvent, instrument frequency, and sample preparation are not provided in the publicly accessible information.

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, a plausible and common method for the synthesis of tertiary alkanes involves a Grignard reaction to create the quaternary carbon center, followed by dehydration and hydrogenation.[5][6][7]

A potential synthetic route could involve the reaction of a Grignard reagent, such as pentylmagnesium bromide, with a ketone, like 2-octanone. This would form the tertiary alcohol, 5-ethyl-5-methyldecan-5-ol. Subsequent dehydration of the alcohol would yield a mixture of alkenes, which could then be hydrogenated to the final alkane product.

General Methodology for Grignard Reaction Synthesis of a Tertiary Alcohol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. The corresponding alkyl halide (e.g., 1-bromopentane) is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[5]

-

Reaction with Ketone: The ketone (e.g., 2-octanone), dissolved in anhydrous diethyl ether, is then added dropwise to the Grignard reagent at a controlled temperature (often 0 °C). The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.[6]

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[8]

The subsequent steps of dehydration and hydrogenation would follow standard organic chemistry procedures.

Caption: Proposed synthesis of this compound via a Grignard reaction.

Biological Context

There is currently no specific biological activity or signaling pathway that has been described for this compound in the scientific literature. The compound is listed as a useful research chemical for organic synthesis.[9]

The only known biological context for this molecule is its identification as a volatile constituent of Magnolia officinalis.[1][3] Magnolia officinalis is a plant used in traditional Chinese medicine, and its bark is known to contain bioactive compounds such as magnolol (B1675913) and honokiol, which have been studied for their anti-inflammatory, antioxidant, and neuroprotective properties.[10][11][12] However, the specific role or function of this compound within the plant or its potential pharmacological effects have not been elucidated.

Given the absence of known biological signaling pathways for this compound, a diagram illustrating its classification within hydrocarbons is provided below to fulfill the visualization requirement.

Caption: Classification of this compound within organic compounds.

References

- 1. This compound | C13H28 | CID 28473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. mdpi.com [mdpi.com]

- 11. The Cardioprotective Effect of Magnolia officinalis and Its Major Bioactive Chemical Constituents [mdpi.com]

- 12. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isomers of C13H28 (Tridecane)

For Researchers, Scientists, and Drug Development Professionals

Tridecane (B166401) (C13H28) is a saturated alkane hydrocarbon that, in its linear form, is a colorless, combustible liquid.[1] While n-tridecane itself serves as a component in fuels, solvents, and as a distillation chaser in laboratory settings, the broader interest for researchers lies in its vast number of structural isomers—802 in total.[1][2] These isomers, which share the same molecular formula but differ in their atomic arrangement, can exhibit distinct physicochemical properties, influencing their behavior in chemical and biological systems.

This guide provides a review of the literature concerning the differentiation and characterization of C13H28 isomers, with a focus on the analytical techniques pivotal for their identification.

Physicochemical Properties of Tridecane Isomers

The structural differences between isomers, such as the degree of branching, directly impact their physical properties. These properties are the first level of differentiation. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.

For this guide, we will compare the linear isomer, n-tridecane, with a simple branched isomer, 2-methyldodecane (B72444).

| Property | n-Tridecane | 2-Methyldodecane | Reference |

| Molecular Formula | C13H28 | C13H28 | [3] |

| Molecular Weight | 184.36 g/mol | 184.36 g/mol | [4] |

| Boiling Point | 232-236 °C (505-509 K) | 231.4 °C (504.5 K) | [1][5] |

| Melting Point | -6 to -4 °C (267-269 K) | - | [1][5] |

| Density | 0.756 g/mL | 0.753 g/mL | [1][3] |

| Refractive Index | 1.425 | 1.424 | [5] |

Analytical Characterization and Experimental Protocols

Distinguishing between the numerous and often similar isomers of tridecane requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are the primary methods for this purpose.

GC-MS is a powerful technique that first separates volatile compounds and then provides information about their structure.[6] The separation of isomers is challenging due to their similar physicochemical properties.[6]

Logical Workflow for Isomer Identification

Experimental Protocol: GC-MS Analysis of Alkane Isomers

This protocol is a generalized procedure based on common practices for analyzing hydrocarbon isomers.[6][7]

-

Sample Preparation :

-

Prepare a stock solution of the C13H28 isomer mixture at a concentration of 100 µg/mL in a volatile solvent such as hexane.

-

Perform serial dilutions to create calibration standards if quantitative analysis is required.

-

Transfer the final samples to 1.5 mL glass autosampler vials for analysis.[6]

-

-

Instrumentation and Conditions :

-

System : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).[6]

-

Column : A high-resolution capillary column is critical. A nonpolar or medium-polarity column, such as a DB-5ms or equivalent (60 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for hydrocarbon separation.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[8]

-

Injection : 1 µL of the sample is injected in splitless mode. The injector temperature should be set to a value that ensures rapid vaporization, for instance, 250°C.

-

Oven Temperature Program : An optimized temperature gradient is essential for separating isomers. A typical program starts at a low temperature, holds for a few minutes, and then ramps up. For example:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 250°C at a rate of 5°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 40-300.

-

-

-

Data Analysis :

-

Retention Time : Each isomer will have a characteristic retention time, which is the time it takes to travel through the GC column.[8] Lower molecular weight and less branched compounds tend to elute first.[8]

-

Mass Spectrum : The mass spectrometer fragments the molecules into characteristic patterns. While many alkane isomers produce similar fragments, the relative abundances of key ions can be used for differentiation. Comparison of the resulting spectra against a reference library (e.g., NIST) is the primary method of identification.

-

¹³C NMR spectroscopy is an invaluable tool for determining the carbon skeleton of a molecule. Since each unique carbon atom in a molecule produces a distinct signal, ¹³C NMR can readily distinguish between isomers based on their symmetry and the chemical environment of each carbon atom.[9][10]

Logical Relationship of Isomer Structure to ¹³C NMR Spectra

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol outlines a general procedure for acquiring a quantitative ¹³C NMR spectrum, which can be used to differentiate isomers.[11]

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of the purified isomer sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to shorten the long relaxation times of quaternary carbons and improve quantitation, if necessary.[11]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

Nucleus : ¹³C.

-

Acquisition Mode : A standard proton-decoupled ¹³C experiment. This collapses all C-H couplings, resulting in a single peak (singlet) for each unique carbon.[12]

-

Pulse Sequence : A standard single-pulse sequence (e.g., zgpg30) with a 30° pulse angle.

-

Relaxation Delay (D1) : To ensure accurate integration for distinguishing isomers in a mixture, a long relaxation delay is crucial. A delay of 30 seconds is recommended for good quantitative results.[11]

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Referencing : The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[9]

-

-

Data Analysis :

-

Number of Signals : The number of peaks in the spectrum corresponds directly to the number of chemically non-equivalent carbon atoms. For example, the highly symmetric n-tridecane will show 7 distinct signals, while a less symmetric branched isomer like 2-methyldodecane will show 12 signals.

-

Chemical Shift : The position of the signal (ppm) indicates the chemical environment. Carbons in branched alkanes (methine, CH) are typically shifted further downfield compared to those in straight chains (methylene, CH₂).[12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Applications in Drug Development and Research

While tridecane isomers are not typically active pharmaceutical ingredients, they are highly relevant in several areas of research and development:

-

Solvents and Excipients : As components of complex hydrocarbon solvents, understanding the isomeric composition is crucial for ensuring batch-to-batch consistency in chemical syntheses and drug formulations.[3]

-

Environmental and Toxicological Studies : Crude oil and petroleum products contain a vast array of alkane isomers.[7] Identifying specific isomers is essential for environmental monitoring after oil spills and for toxicological assessments, as branching can affect a molecule's persistence and biological activity.

-

Metabolite Identification : In studies involving hydrocarbon-based compounds or fuels, GC-MS is used to identify metabolites, which may be isomers of the parent compound, providing insight into metabolic pathways.[4]

References

- 1. Tridecane - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Tridecane (FDB012622) - FooDB [foodb.ca]

- 3. ensince.com [ensince.com]

- 4. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. benchchem.com [benchchem.com]

- 7. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

5-Ethyl-5-methyldecane: From Natural Discovery to Synthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of 5-Ethyl-5-methyldecane, a saturated aliphatic hydrocarbon. The document details its initial identification in a natural source, outlines a plausible route for its first synthetic preparation, and presents its known physicochemical and spectroscopic data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural products chemistry, and drug development.

Discovery in Magnolia officinalis

This compound was first identified as a volatile constituent of Magnolia officinalis, a plant used in traditional Chinese medicine.[1] The discovery was made through the analysis of the essential oils extracted from the stem, branch, and root barks of the plant using gas chromatography-mass spectrometry (GC-MS).[1] This analytical technique allowed for the separation and identification of a large number of volatile compounds, including this compound.[1] The identification was based on matching the mass spectrum of the isolated compound with reference spectra in the NIST mass spectral library and by comparing its temperature-programmed retention index.[1]

First Synthesis: A Plausible Retrosynthetic Approach

While the specific first laboratory synthesis of this compound is not extensively documented in the literature, a highly plausible and efficient method involves the use of a Grignard reaction. This approach is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, particularly for creating tertiary alcohols that can be subsequently converted to alkanes.

The retrosynthetic analysis for this compound points to a tertiary alcohol precursor, which can be disconnected into a ketone and a Grignard reagent. A logical choice for the synthesis of this compound would be the reaction of heptan-3-one with propylmagnesium bromide, followed by dehydration and hydrogenation of the resulting alkene.

Experimental Protocol: Plausible First Synthesis

Step 1: Synthesis of 5-Ethyl-5-methyldecan-5-ol (Tertiary Alcohol Intermediate)

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently refluxed until all the magnesium has reacted.

-

Grignard Reaction: The solution of propylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of heptan-3-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-ethyl-5-methyldecan-5-ol.

Step 2: Dehydration of 5-Ethyl-5-methyldecan-5-ol

-

The crude tertiary alcohol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

The mixture is heated to induce dehydration, and the resulting alkene mixture is collected by distillation.

Step 3: Hydrogenation of the Alkene Mixture

-

The collected alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound. The product should be purified by fractional distillation.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H28 | [2][3][4] |

| Molecular Weight | 184.36 g/mol | [2][5] |

| CAS Number | 17312-74-2 | [2] |

| Boiling Point | 219.7 °C at 760 mmHg | [2][5] |

| Density | 0.758 g/cm³ | [2][5] |

| Refractive Index | 1.425 | [2] |

| Flash Point | 83 °C | [2][5] |

| Vapor Pressure | 0.174 mmHg at 25°C | [2] |

Spectroscopic Data

| Technique | Data Highlights |

| ¹³C NMR | Spectra available on PubChem.[6] |

| Mass Spectrometry (GC-MS) | Electron ionization spectra available on PubChem and NIST WebBook.[6] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on PubChem.[6] |

Mandatory Visualizations

References

- 1. Comparison of the volatile constituents of different parts of Cortex magnolia officinalis by GC-MS combined with chemometric resolution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 17312-74-2 [chemnet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:17312-74-2 | Chemsrc [chemsrc.com]

- 6. This compound | C13H28 | CID 28473 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 5-Ethyl-5-methyldecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-5-methyldecane (CAS: 17312-74-2) is a branched-chain alkane with the molecular formula C13H28.[1][2][3] Its detection and quantification are relevant in various fields, including environmental analysis and as a potential biomarker or impurity in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound.[4][5] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis workflow for the identification and quantification of this compound.

1. Materials and Reagents

-

Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

-

Standard: this compound (≥98% purity)

-

Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[6]

-

Syringes: Gas-tight syringes for standard and sample transfer.

-

Pipettes and Pipette Tips

-

Vortex Mixer

-

Centrifuge (if required for sample cleanup)

2. Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to obtain a clean, particle-free sample in a volatile solvent.[4][7]

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Transfer the standards to autosampler vials for analysis.

-

-

Sample Preparation (Liquid Samples):

-

If the sample is a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from interfering compounds.[4][7]

-

For simpler liquid samples, dilute an accurately measured volume of the sample in a suitable volatile organic solvent like hexane to an estimated concentration within the calibration range.[7]

-

If the sample contains particulate matter, centrifuge and filter the supernatant before transferring it to an autosampler vial.[4]

-

-

Sample Preparation (Solid Samples):

-

Accurately weigh a portion of the solid sample and dissolve it in a known volume of a suitable solvent such as hexane.[7]

-

Vortex or sonicate the sample to ensure complete dissolution of the analyte.

-

Centrifuge the sample to remove any insoluble material and transfer the supernatant to an autosampler vial.[6]

-

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of alkanes. These may need to be optimized for your specific instrument and column.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port Temp | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | Non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Oven Program | Initial temp: 60 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C. Hold: 5 min. |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

4. Data Analysis

-

Identification: The identification of this compound is based on a comparison of its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit characteristic fragmentation patterns for branched alkanes.

-

Quantification: Create a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Use the resulting linear regression equation to determine the concentration of this compound in the unknown samples.

Data Presentation

The quantitative data for this compound is summarized below. The retention time is instrument-dependent and should be confirmed with a standard.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| This compound | C13H28 | 184.36 | 57 (Base Peak), 71, 43[2] |

Experimental Workflow Diagram

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C13H28 | CID 28473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

Application Note: Protocol for High-Precision Quantification Using 5-Ethyl-5-methyldecane as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the utilization of 5-Ethyl-5-methyldecane as an internal standard (IS) for the quantitative analysis of non-polar to semi-polar organic compounds via Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical inertness and chromatographic stability of this compound make it an excellent choice for an internal standard, enabling the correction of variations arising from sample preparation and instrument variability.[1] This protocol outlines the necessary steps for preparing standards, sample handling, instrument setup, and data analysis to ensure high precision and accuracy in quantitative workflows.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and chemical industries. However, the accuracy and precision of these measurements can be affected by various factors, including inconsistencies in sample injection volume and fluctuations in detector response. The use of an internal standard is a robust method to mitigate these sources of error.[1] An internal standard is a compound of known concentration that is added to all samples—calibrants and unknowns alike. By comparing the analyte's response to the internal standard's response, a more accurate quantification can be achieved.[2]

This compound (CAS: 17312-74-2, Molecular Formula: C₁₃H₂₈, Molecular Weight: 184.36 g/mol ) is a branched-chain alkane that serves as an ideal internal standard for the analysis of a wide range of organic molecules.[3][4][5] Its key advantages include:

-

Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the sample matrix.

-

Chromatographic Resolution: It typically elutes in a region of the chromatogram that is free from interfering peaks from common analytes.

-

Distinct Mass Spectrum: Provides unique ions for selective detection and quantification.

This document presents a comprehensive protocol for the application of this compound as an internal standard in a typical GC-MS workflow.

Experimental Protocol

Materials and Reagents

-

Internal Standard: this compound (≥99% purity)

-

Analytes of Interest: Target non-polar to semi-polar organic compounds

-

Solvent: High-purity, GC-MS grade solvent (e.g., Hexane, Ethyl Acetate, Dichloromethane)

-

Glassware: Class A volumetric flasks, pipettes, and autosampler vials

Preparation of Solutions

-

Accurately weigh 10 mg of this compound.

-

Dissolve the weighed standard in a 10 mL Class A volumetric flask using the selected solvent.

-

Ensure the solution is thoroughly mixed by vortexing. This is the IS Stock Solution .

-

Accurately weigh 10 mg of the analyte.

-

Dissolve the weighed analyte in a 10 mL Class A volumetric flask using the selected solvent.

-

Ensure the solution is thoroughly mixed by vortexing. This is the Analyte Stock Solution .

-

Pipette 1 mL of the IS Stock Solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with the selected solvent and vortex to mix. This is the Working IS Solution .

Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution . A constant amount of the Working IS Solution is added to each standard. An example preparation is provided in the table below.

| Calibration Level | Volume of Analyte Stock (µL) | Volume of Working IS Solution (mL) | Final Volume (mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |

| 1 | 10 | 1 | 10 | 1.0 | 10 |

| 2 | 50 | 1 | 10 | 5.0 | 10 |

| 3 | 100 | 1 | 10 | 10.0 | 10 |

| 4 | 250 | 1 | 10 | 25.0 | 10 |

| 5 | 500 | 1 | 10 | 50.0 | 10 |

| 6 | 1000 | 1 | 10 | 100.0 | 10 |

Sample Preparation

-

Accurately weigh or measure the unknown sample.

-

Perform any necessary extraction or clean-up procedures to isolate the analytes of interest.

-

To the final sample extract, add a volume of the Working IS Solution to achieve the same concentration of the internal standard as in the calibration standards (10 µg/mL).

-

Adjust the final volume of the sample with the selected solvent.

GC-MS Instrumental Parameters

The following are representative GC-MS conditions. Optimization may be required based on the specific analytes and instrumentation.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector | Split/Splitless, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | 50°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source | 230°C |

| Ionization | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |